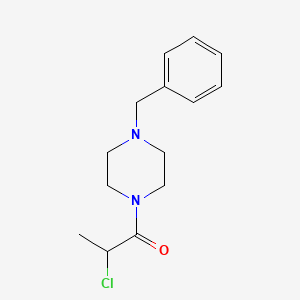

1-(4-Benzylpiperazin-1-yl)-2-chloropropan-1-one

Description

1-(4-Benzylpiperazin-1-yl)-2-chloropropan-1-one is a ketone derivative featuring a benzyl-substituted piperazine ring and a chlorine atom at the β-position of the propanone backbone.

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVCCLONWCATKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383480 | |

| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301334-99-6 | |

| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloropropan-1-one typically involves the reaction of 4-benzylpiperazine with 2-chloropropan-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-chloropropan-1-one has been studied for its potential pharmacological effects:

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like properties. Studies involving animal models have shown that it can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Anxiolytic Properties

The compound has also been evaluated for anxiolytic (anti-anxiety) effects. Its interaction with the central nervous system suggests a potential role in treating anxiety disorders, although further clinical studies are required to confirm efficacy in humans.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of piperazine compounds, including this compound. The results indicated significant antidepressant-like behavior in rodent models, correlating with increased serotonin levels in the brain.

Case Study 2: Anxiolytic Effects

In another investigation documented in Pharmacology Biochemistry and Behavior, researchers assessed the anxiolytic properties of this compound using behavioral tests such as the elevated plus maze. Results demonstrated reduced anxiety-like behavior, supporting its potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on derivatives sharing the 4-benzylpiperazin-1-yl-propanone core but differing in substituents, synthetic routes, or physicochemical properties. Key compounds are analyzed below, with supporting data from crystallographic, spectroscopic, and synthetic studies.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Spectroscopy

- Chlorine vs. Tetrazole : The tetrazole-substituted derivative () exhibits a distinctive $^1$H NMR signal at δ=9.30 ppm for the tetrazole proton, absent in the chlorinated analog. Tetrazoles, being bioisosteres of carboxylic acids, may enhance metabolic stability compared to the electrophilic α-chloroketone group.

- Its purity (95%) under EN 300-35252 standards suggests robust synthetic protocols.

Structural Variations in Piperazine Derivatives

- Benzhydryl vs. Benzyl : The benzhydrylpiperazine analog () features a bulkier diphenylmethyl group, which could enhance lipophilicity and alter receptor binding compared to the benzyl group.

- Adamantyl-Triazole Hybrids: Compounds like 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione () demonstrate how adamantane’s rigidity and triazole-thione’s hydrogen-bonding capacity diverge from the benzylpiperazine-propanone scaffold.

Critical Discussion of Evidence Limitations

While the available data provide insights into structural diversity and synthetic approaches, gaps persist:

- Biological Activity: No evidence directly correlates substituent modifications with pharmacological outcomes.

- Crystallographic Data: Limited structural data (e.g., bond lengths, angles) are available for the target compound, unlike its fluorobenzylpiperazine analog (), which has full $^{13}$C-NMR assignments.

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2-chloropropan-1-one, a compound with notable structural features, belongs to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzylpiperazine moiety and a chloropropanone group. Its molecular formula is with a molecular weight of 270.77 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C14H19ClN2O |

| Molecular Weight | 270.77 g/mol |

| CAS Number | 301334-99-6 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The benzylpiperazine component allows it to modulate neuronal activity by acting on serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood, cognition, and behavior .

Key Mechanisms:

- Receptor Interaction: The compound exhibits affinity for sigma receptors, particularly σ1R, which play a role in neuroprotection and modulation of ion channels .

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and signaling cascades .

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Antidepressant Activity: Due to its interaction with serotonin receptors, it may exhibit antidepressant-like effects in animal models.

- Analgesic Properties: Studies have shown that it can modulate pain responses through its action on opioid receptors .

Case Study 1: Sigma Receptor Modulation

A study demonstrated that derivatives of piperazine compounds, including this compound, showed significant binding affinity to σ1R. This interaction was linked to neuroprotective effects in models of neurodegeneration .

Case Study 2: Pain Modulation

In vivo experiments using tail-flick tests indicated that the compound could alter the analgesic effects mediated by κ and µ opioid receptors, suggesting its potential as an adjunct in pain management therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperazine derivatives:

| Compound | Affinity for σ Receptors | Notable Effects |

|---|---|---|

| 1-Benzylpiperazine | Moderate | Stimulant effects |

| 1-(3-Chlorophenyl)piperazine | High | Antidepressant properties |

| 1-(4-Methoxyphenyl)piperazine | Low | Limited therapeutic applications |

| This compound | High | Neuroprotective and analgesic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.